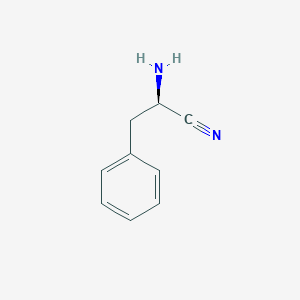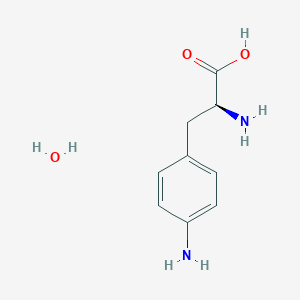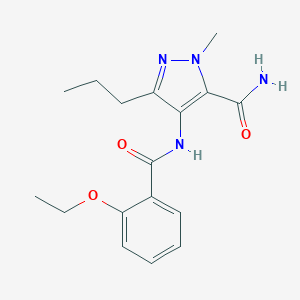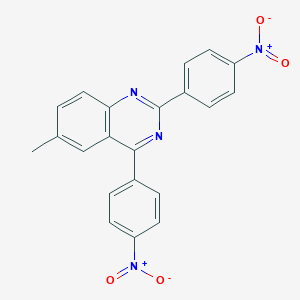
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline is a chemical compound that belongs to the quinazoline family. It is a yellow crystalline powder that is soluble in organic solvents like chloroform, methanol, and acetonitrile. The compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry.
Mechanism Of Action
The mechanism of action of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline involves the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR) kinase. The compound binds to the ATP-binding site of the kinase and prevents the phosphorylation of downstream signaling molecules. This leads to the modulation of various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline include:
1. Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This effect is attributed to the compound's ability to inhibit protein kinases and modulate cellular processes.
2. Modulation of Apoptosis: The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is attributed to the compound's ability to modulate the expression of various apoptotic genes and proteins.
3. Modulation of Cell Signaling: The compound has been shown to modulate various cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This leads to the modulation of various cellular processes, such as cell growth, differentiation, and apoptosis.
Advantages And Limitations For Lab Experiments
The advantages and limitations of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline for lab experiments include:
Advantages:
1. High Potency: The compound exhibits high potency in inhibiting protein kinases, which makes it a valuable tool for studying various cellular processes.
2. Fluorescence Properties: The compound exhibits strong fluorescence properties, which can be used for the detection and quantification of biomolecules.
3. Drug Discovery Potential: The compound's ability to inhibit protein kinases and modulate cellular processes makes it a promising target for drug discovery.
Limitations:
1. Toxicity: The compound exhibits some degree of toxicity, particularly at high concentrations. This can limit its use in certain lab experiments.
2. Specificity: The compound exhibits specificity for certain protein kinases, which can limit its use for studying other cellular processes.
3. Stability: The compound exhibits some degree of instability, particularly in aqueous solutions. This can limit its use in certain lab experiments.
Future Directions
There are several future directions for the study of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline, including:
1. Structure-Activity Relationship Studies: Further studies can be conducted to explore the structure-activity relationship of the compound, particularly in relation to its inhibition of protein kinases.
2. Drug Discovery: The compound's potential as a drug candidate can be further explored, particularly for the treatment of cancer and other diseases.
3. Biomolecule Detection: The compound's fluorescence properties can be further explored for the detection and quantification of biomolecules, such as DNA, RNA, and proteins.
4.
In Vivo
Studies: Further studies can be conducted to evaluate the compound's efficacy and safety in animal models, particularly for the treatment of cancer and other diseases.
Conclusion:
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline is a chemical compound that exhibits high potency in inhibiting protein kinases and modulating various cellular processes. The compound's potential applications in scientific research, particularly in the fields of biochemistry and drug discovery, make it a valuable tool for studying various cellular processes. Further studies are needed to explore the compound's structure-activity relationship, drug discovery potential, biomolecule detection, and in vivo efficacy and safety.
Synthesis Methods
The synthesis of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline involves the reaction of 2,4-dinitroaniline with 6-methylquinazoline-2-thiol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and oxidation. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline has been used in various scientific research applications, including:
1. Protein Kinase Inhibition: The compound has been shown to inhibit the activity of protein kinases, which are enzymes that play important roles in cell signaling and regulation. By inhibiting protein kinases, the compound can modulate various cellular processes, such as cell growth, differentiation, and apoptosis.
2. Fluorescence Detection: The compound exhibits strong fluorescence properties, which can be used for the detection and quantification of biomolecules, such as DNA, RNA, and proteins. The fluorescence intensity of the compound can be modulated by changing the pH, temperature, and solvent conditions.
3. Drug Discovery: The compound has been screened for its potential as a drug candidate, particularly for the treatment of cancer and other diseases. The compound's ability to inhibit protein kinases and modulate cellular processes makes it a promising target for drug discovery.
properties
CAS RN |
5660-98-0 |
|---|---|
Product Name |
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline |
Molecular Formula |
C21H14N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-methyl-2,4-bis(4-nitrophenyl)quinazoline |
InChI |
InChI=1S/C21H14N4O4/c1-13-2-11-19-18(12-13)20(14-3-7-16(8-4-14)24(26)27)23-21(22-19)15-5-9-17(10-6-15)25(28)29/h2-12H,1H3 |
InChI Key |
DCDQOOXOCBKDCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




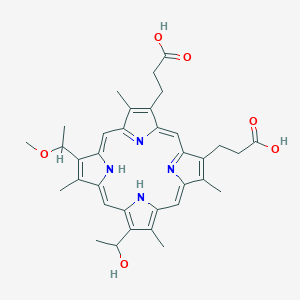
![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)





